Navigating the Physicochemical Landscape of Halogenated Benzene Derivatives: A Technical Guide to 1-Bromo-3-chloro-2,4,5-trifluorobenzene
Navigating the Physicochemical Landscape of Halogenated Benzene Derivatives: A Technical Guide to 1-Bromo-3-chloro-2,4,5-trifluorobenzene
Affiliation: Google Research
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of the halogenated aromatic compound, 1-Bromo-3-chloro-2,4,5-trifluorobenzene. Halogenated benzene derivatives are of significant interest to researchers and professionals in drug development and materials science due to their unique reactivity and potential applications as building blocks in organic synthesis. This document collates available data on the molecular structure, physicochemical properties, safety, and handling of this specific trifluorobenzene derivative. The information presented herein is intended to serve as a valuable resource for scientists and researchers, enabling informed decisions in experimental design and application.
A Note on the Subject Compound
Initial searches for the physical properties of "1-Bromo-3-chloro-2,4,6-trifluorobenzene" did not yield specific data for a compound with this precise substitution pattern. This suggests that this particular isomer may be a rare or novel compound with limited documentation in publicly accessible databases. Therefore, this guide will focus on the closely related and well-documented isomer, 1-Bromo-3-chloro-2,4,5-trifluorobenzene (CAS No: 152840-71-6) . The data and insights provided are specific to this isomer and should be considered in that context.
Molecular and Chemical Identity
1-Bromo-3-chloro-2,4,5-trifluorobenzene is a polysubstituted aromatic compound. The benzene ring is substituted with one bromine atom, one chlorine atom, and three fluorine atoms. The specific arrangement of these halogens on the aromatic ring dictates its reactivity and physical properties.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 1-Bromo-3-chloro-2,4,5-trifluorobenzene | ChemScene[1] |
| CAS Number | 152840-71-6 | ChemScene[1] |
| Molecular Formula | C₆HBrClF₃ | ChemScene[1] |
| Molecular Weight | 245.42 g/mol | ChemScene[1] |
| SMILES | FC1=C(F)C(Cl)=C(F)C(Br)=C1 | ChemScene[1] |
| InChI Key | VYULIZVZKXJRMU-UHFFFAOYSA-N | MilliporeSigma |
Physicochemical Properties
The physical properties of 1-Bromo-3-chloro-2,4,5-trifluorobenzene are summarized in the table below. These properties are crucial for determining appropriate solvents, reaction conditions, and purification methods.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Not explicitly stated, but related compounds are often colorless to pale yellow liquids or low-melting solids. | |
| Density | 1.884 ± 0.06 g/cm³ | MilliporeSigma |
| Purity | ≥98% | ChemScene[1] |
| Storage Temperature | Room temperature | ChemScene[1], MilliporeSigma |
| Topological Polar Surface Area (TPSA) | 0 Ų | ChemScene[1] |
| LogP (Octanol-Water Partition Coefficient) | 3.5198 | ChemScene[1] |
Safety and Handling
As with any halogenated organic compound, proper safety precautions must be observed when handling 1-Bromo-3-chloro-2,4,5-trifluorobenzene. The available safety data indicates that it is a hazardous substance.
Table 3: GHS Hazard Information
| Hazard Statement | Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | MilliporeSigma |
| Eye Irritation | H319 | Causes serious eye irritation. | MilliporeSigma |
Pictogram:
Signal Word: Warning
Recommended Handling Procedures
Given the hazard classifications, the following handling procedures are recommended:
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
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Personal Protective Equipment (PPE):
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Eye Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
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Respiratory Protection: If working outside of a fume hood or with large quantities, a respirator may be necessary.
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Spill and Leak Procedures: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure the area is well-ventilated.
Experimental Protocols and Logical Workflows
The utility of 1-Bromo-3-chloro-2,4,5-trifluorobenzene in a research and development setting lies in its potential as a synthetic intermediate. The multiple halogen substituents offer various sites for further chemical modification, such as in cross-coupling reactions.
Conceptual Workflow for a Suzuki Cross-Coupling Reaction
The bromine atom in 1-Bromo-3-chloro-2,4,5-trifluorobenzene is the most likely site for oxidative addition in a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl and C-F bonds.
Caption: Conceptual workflow for a Suzuki cross-coupling reaction.
Step-by-Step Protocol for a Hypothetical Suzuki Coupling
The following is a generalized, hypothetical protocol to illustrate the experimental steps. Note: This protocol has not been experimentally validated for this specific substrate and should be adapted and optimized by the user.
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Reaction Setup:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-Bromo-3-chloro-2,4,5-trifluorobenzene (1.0 eq).
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Add the desired arylboronic acid (1.1-1.5 eq).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).
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Add the base (e.g., Na₂CO₃, 2.0-3.0 eq).
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Solvent Addition:
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Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
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Reaction:
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Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.
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Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
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Workup:
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute with an organic solvent (e.g., ethyl acetate) and water.
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Separate the organic layer.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Purification:
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
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Characterization:
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Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.
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Conclusion
1-Bromo-3-chloro-2,4,5-trifluorobenzene is a halogenated aromatic compound with potential applications in organic synthesis. Its physical properties and hazard profile necessitate careful handling in a controlled laboratory environment. The reactivity of the carbon-bromine bond makes it a suitable substrate for cross-coupling reactions, enabling the synthesis of more complex molecules. This guide provides a foundational understanding of this compound's properties to aid researchers in its safe and effective use.
